5-Bromo-4-ethylpyrimidine
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Overview
Description
5-Bromo-4-ethylpyrimidine is a heterocyclic organic compound with the chemical formula C6H7BrN2. It is a derivative of pyrimidine, where a bromine atom is substituted at the 5th position and an ethyl group at the 4th position. This compound is widely used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-ethylpyrimidine typically involves the bromination of 4-ethylpyrimidine. One common method includes the reaction of 4-ethylpyrimidine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-ethylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to form 4-ethylpyrimidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution Reactions: Products include 5-amino-4-ethylpyrimidine, 5-thio-4-ethylpyrimidine, and 5-alkoxy-4-ethylpyrimidine.
Coupling Reactions: Products include various biaryl and heteroaryl compounds.
Scientific Research Applications
5-Bromo-4-ethylpyrimidine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and materials science
Mechanism of Action
The mechanism of action of 5-Bromo-4-ethylpyrimidine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, pyrimidine-based compounds can inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and exerting anti-inflammatory effects. The exact pathways and molecular targets depend on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
4-Ethylpyrimidine: Lacks the bromine atom at the 5th position.
5-Bromo-2-methylpyrimidine: Has a methyl group instead of an ethyl group at the 4th position.
5-Bromo-4-methylpyrimidine: Has a methyl group instead of an ethyl group at the 4th position
Uniqueness
5-Bromo-4-ethylpyrimidine is unique due to the presence of both a bromine atom and an ethyl group, which allows for specific reactivity and applications in synthesis. Its structure enables it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-4-ethylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEMCVSVGGPJRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=NC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650036 |
Source
|
Record name | 5-Bromo-4-ethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-36-9 |
Source
|
Record name | 5-Bromo-4-ethylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-ethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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